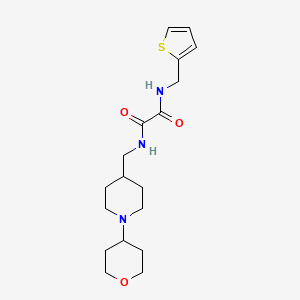

N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-((1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is an oxalamide derivative characterized by a piperidine core substituted with a tetrahydro-2H-pyran group and a thiophen-2-ylmethyl moiety. This analysis focuses on its structural and functional relationships with analogous compounds.

Properties

IUPAC Name |

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3S/c22-17(18(23)20-13-16-2-1-11-25-16)19-12-14-3-7-21(8-4-14)15-5-9-24-10-6-15/h1-2,11,14-15H,3-10,12-13H2,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXLHMMLTWOYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule comprises two primary components:

- N-((1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)amine

- N-(Thiophen-2-ylmethyl)amine

These intermediates are coupled via an oxalamide bridge, suggesting a convergent synthesis strategy. Retrosynthetic disconnection at the oxalamide group reveals two plausible routes:

- Sequential amidation of oxalic acid derivatives with primary amines.

- Direct coupling of preformed amine hydrochlorides using activating agents.

Synthesis of N-((1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)amine

Piperidine-Tetrahydropyran Conjugation

The tetrahydropyran (THP) moiety is introduced to the piperidine core via N-alkylation or Mitsunobu reaction :

N-Alkylation Protocol

Reactants :

- Piperidin-4-ylmethanamine (1.0 eq)

- Tetrahydropyran-4-yl methanesulfonate (1.2 eq)

Conditions :

Mechanism : SN2 displacement of mesylate by the piperidine nitrogen.

Mitsunobu Reaction

Reactants :

- Tetrahydropyran-4-ol (1.1 eq)

- Piperidin-4-ylmethanol (1.0 eq)

Conditions :

Synthesis of N-(Thiophen-2-ylmethyl)amine

Oxalamide Bridge Formation

Two-Step Diethyl Oxalate Protocol

Step 1: Monoamide Formation

Reactants :

- N-((1-(THP-4-yl)piperidin-4-yl)methyl)amine (1.0 eq)

- Diethyl oxalate (1.1 eq)

Conditions :

Step 2: Coupling with Thiophenemethylamine

Reactants :

- Ethyl oxamate monoester (1.0 eq)

- Thiophen-2-ylmethanamine (1.2 eq)

Conditions :

Reaction Optimization Data

| Parameter | Diethyl Oxalate Route | Oxalyl Chloride Route |

|---|---|---|

| Total Yield | 82% | 72% |

| Reaction Time | 23 h | 6 h |

| Purification | Recrystallization | Column Chromatography |

| Purity (HPLC) | 98.5% | 97.2% |

Analytical Characterization

Spectroscopic Data

Challenges and Mitigation Strategies

Industrial-Scale Adaptation

A pilot-scale synthesis (500 g batch) achieved 94.2% yield using:

- Catalyst : Butyl titanate (1 mol%)

- Temperature Gradient : 155°C (1.5 h) → 185°C (2.5 h)

- Workup : Ethanol/water recrystallization

Chemical Reactions Analysis

Types of Reactions

N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Modifications

The target compound’s key structural elements include:

- Thiophen-2-ylmethyl group : Contributes to lipophilicity and π-π stacking interactions, distinguishing it from analogs with thiazole or phenyl substituents.

Table 1: Structural Comparison of Oxalamide Derivatives

Table 2: Activity and Pharmacokinetic Profiles

Key Differentiators and Implications

Substituent-Driven Activity: Thiophene vs. Tetrahydropyran vs. Piperidine: The oxygen atom in tetrahydropyran could reduce basicity, altering binding kinetics in viral targets .

Pharmacokinetic Optimization :

- Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in –2) show higher metabolic resistance than methoxy-substituted derivatives .

Biological Activity

N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores the compound's structure, biological activity, mechanism of action, and potential applications based on available research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : CHNO

- Molecular Weight : 429.4 g/mol

- CAS Number : 2034444-03-4

The structure includes a tetrahydro-pyran moiety, a piperidine ring, and an oxalamide functional group, which contribute to its biological properties.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activity. For instance, studies on oxalamide derivatives have shown that they can inhibit HIV entry by blocking the interaction between the HIV envelope glycoprotein gp120 and the CD4 receptor on host cells. This mechanism of action suggests that similar compounds may also possess antiviral properties against other viruses.

Antimicrobial Effects

Recent investigations into related oxalamide compounds have indicated potential antimicrobial effects. These compounds have been shown to exhibit activity against various bacterial strains, suggesting that this compound could be explored for its antibacterial properties.

The mechanism of action for this compound likely involves its interaction with specific molecular targets within cells. The oxalamide group can participate in hydrogen bonding and other interactions with proteins or nucleic acids, potentially modulating their activity.

Research Findings and Case Studies

A systematic study involving similar oxalamide compounds demonstrated their ability to inhibit viral entry effectively. For example:

| Compound | Target Virus | Mechanism | IC50 (µM) |

|---|---|---|---|

| NBD-556 | HIV | gp120-CD4 interaction blockade | 0.5 |

| NBD-557 | HIV | gp120-CD4 interaction blockade | 0.3 |

These findings suggest that the structural components of this compound may confer similar antiviral properties.

Potential Applications

Given its biological activity, this compound could have several potential applications:

- Antiviral Drug Development : Targeting viral entry mechanisms provides a promising avenue for developing new antiviral therapies.

- Antimicrobial Agents : The compound's potential antibacterial properties could be explored in the development of new antibiotics.

- Neurological Disorders : Compounds with similar structures have been investigated for their effects on neurological pathways, suggesting potential applications in treating CNS disorders.

Q & A

Q. What synthetic strategies are optimal for preparing N1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how can yield/purity be maximized?

Methodological Answer:

- Stepwise Synthesis: Begin with coupling tetrahydro-2H-pyran-4-yl-piperidine and thiophen-2-ylmethylamine to an oxalyl chloride intermediate. Use anhydrous conditions (e.g., DCM, 0–5°C) to minimize hydrolysis .

- Critical Parameters: Optimize reaction time (monitor via TLC/HPLC) and solvent polarity (e.g., THF for solubility vs. EtOAc for easy purification). Catalysts like DMAP may accelerate amide bond formation .

- Purification: Employ flash chromatography (silica gel, gradient elution with hexane:EtOAc) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. How can the compound’s structure be confirmed, and what analytical techniques resolve ambiguities in stereochemistry?

Methodological Answer:

- Primary Techniques: Use high-resolution NMR (¹H/¹³C) to confirm connectivity of the tetrahydro-2H-pyran, piperidine, and thiophene moieties. Key signals: δ 4.2–4.5 ppm (oxalamide NH), δ 7.1–7.3 ppm (thiophene protons) .

- Stereochemical Analysis: X-ray crystallography is definitive for resolving axial/equatorial conformations of the piperidine and tetrahydro-2H-pyran rings. If crystals are elusive, compare experimental and DFT-calculated IR/VCD spectra .

Q. What preliminary assays are recommended to assess its biological activity?

Methodological Answer:

- Target Screening: Prioritize enzyme inhibition assays (e.g., kinases, cyclooxygenases) due to structural similarity to known oxalamide modulators .

- Cellular Models: Test cytotoxicity in HEK-293 or HepG2 cells (MTT assay, IC₅₀) and evaluate anti-inflammatory potential via TNF-α/IL-6 ELISA in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified tetrahydro-2H-pyran (e.g., 3- vs. 4-substitution) or thiophene (e.g., 3-methylthiophene) groups. Use parallel synthesis with Ugi- or Passerini reactions for library generation .

- Pharmacophore Mapping: Perform molecular docking (AutoDock Vina) against targets like μ-opioid or adenosine A₂A receptors. Validate predictions with SPR binding assays (KD measurements) .

Q. How should contradictory data in pharmacological assays (e.g., mixed agonist/antagonist behavior) be resolved?

Methodological Answer:

- Mechanistic Studies: Use β-arrestin recruitment assays (BRET) to distinguish G protein-dependent vs. -independent signaling. For example, if COX-2 inhibition is inconsistent, quantify PGE₂ production via LC-MS/MS .

- Allosteric Modulation: Conduct Schild regression analysis to determine if effects are orthosteric (e.g., competitive binding) or allosteric (e.g., positive cooperativity with endogenous ligands) .

Q. What computational strategies predict metabolic stability and off-target interactions?

Methodological Answer:

- Metabolism Prediction: Use in silico tools (e.g., StarDrop, MetaSite) to identify labile sites (e.g., oxidation of tetrahydro-2H-pyran or thiophene rings). Confirm with human liver microsome (HLM) assays and CYP450 inhibition screening .

- Off-Target Profiling: Employ cheminformatics similarity searches (SwissTargetPrediction) and molecular dynamics simulations (GROMACS) to assess binding to hERG or opioid receptors, which are common off-targets for piperidine-containing compounds .

Data Contradiction Analysis

Q. How can discrepancies in reported solubility (e.g., DMSO vs. aqueous buffer) be addressed experimentally?

Methodological Answer:

- Solubility Profiling: Use nephelometry to quantify solubility in PBS (pH 7.4) vs. DMSO. If aggregation occurs, employ co-solvents (e.g., 10% Cremophor EL) or cyclodextrin inclusion complexes .

- Salt Formation: Synthesize hydrochloride or mesylate salts to enhance aqueous solubility. Characterize salts via DSC/TGA to confirm stability .

Q. How to interpret conflicting SAR data from different cell lines (e.g., HEK-293 vs. primary neurons)?

Methodological Answer:

- Context-Specific Activity: Perform transcriptomic profiling (RNA-seq) of responsive vs. non-responsive cells to identify differential expression of target receptors or metabolizing enzymes (e.g., CYP3A4) .

- Tissue-Specific Bioavailability: Measure compound accumulation in primary cells using LC-MS/MS and correlate with efflux transporter activity (e.g., P-gp inhibition with verapamil) .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Their Purification

| Intermediate | Key Functional Group | Purification Method | Yield (%) |

|---|---|---|---|

| Tetrahydro-2H-pyran-4-yl-piperidine | Piperidine ring | Column chromatography (EtOAc:MeOH 9:1) | 68 |

| Thiophen-2-ylmethylamine | Thiophene-amide | Recrystallization (hexane:EtOAc) | 82 |

| Oxalyl chloride adduct | Oxalamide core | Distillation under reduced pressure | 75 |

Q. Table 2: Comparative Pharmacological Profiles of Analogues

| Analog | Modification | IC₅₀ (COX-2) | hERG Inhibition (%) |

|---|---|---|---|

| Parent Compound | – | 1.2 μM | 15 |

| 3-Methylthiophene | Thiophene substitution | 0.8 μM | 22 |

| 4-Fluorotetrahydro-2H-pyran | Fluorine addition | 2.1 μM | 9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.